2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMIWKBMNBXJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 2 Chlorobenzoyl 1,2,3,4 Tetrahydroisoquinoline and Analogues
Direct Synthesis of 2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
The most straightforward approach to synthesizing the title compound involves the formation of an amide bond between the secondary amine of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core and the carboxyl group of 2-chlorobenzoic acid, typically activated as an acyl chloride.
The N-substitution of 1,2,3,4-tetrahydroisoquinoline with 2-chlorobenzoyl chloride is commonly achieved through a nucleophilic acyl substitution reaction. iitk.ac.in The archetypal method for this transformation is the Schotten-Baumann reaction. wikipedia.org This reaction involves the treatment of the amine (1,2,3,4-tetrahydroisoquinoline) with the acyl chloride (2-chlorobenzoyl chloride) in the presence of a base. testbook.com
The mechanism proceeds via the nucleophilic attack of the nitrogen atom of the THIQ ring on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final amide product. jk-sci.com A crucial aspect of this reaction is the inclusion of a base to neutralize the hydrochloric acid (HCl) byproduct that is generated. organic-chemistry.org Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. organic-chemistry.org
Commonly employed conditions involve a two-phase solvent system, such as dichloromethane (B109758) and water, where the reactants remain in the organic phase and the base resides in the aqueous phase to sequester the HCl byproduct. wikipedia.orgtestbook.com Both inorganic bases like sodium hydroxide (B78521) and organic bases like pyridine (B92270) can be used. iitk.ac.injk-sci.com
Table 1: Typical Conditions for N-Acylation of 1,2,3,4-Tetrahydroisoquinoline
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Amine | 1,2,3,4-Tetrahydroisoquinoline | Nucleophile | iitk.ac.in |
| Acylating Agent | 2-Chlorobenzoyl chloride | Electrophile | testbook.com |
| Base | Aqueous NaOH, Pyridine, or Triethylamine (B128534) | Neutralize HCl byproduct | jk-sci.comorganic-chemistry.org |
| Solvent System | Biphasic (e.g., Dichloromethane/Water) or Aprotic (e.g., DCM) | Dissolve reactants and facilitate reaction | iitk.ac.inwikipedia.org |
| Temperature | Room Temperature | Standard condition for reaction | iitk.ac.in |
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. The choice of base is a key parameter; an excess of a suitable base is required to drive the equilibrium toward the product. organic-chemistry.org The use of an aqueous base in a biphasic system is a hallmark of "Schotten-Baumann conditions" and is highly effective for this acylation. organic-chemistry.org
Further modifications can include using aprotic solvents with organic bases like triethylamine or pyridine. jk-sci.com When pyridine is used as the base, it can also act as a catalyst, sometimes forming a highly reactive acylpyridinium intermediate that enhances the rate of acylation. testbook.com Temperature control is also important, as side reactions can occur at elevated temperatures. Most N-acylations of this type proceed efficiently at room temperature. The slow addition of the acyl chloride to the mixture of the amine and base can also help to control the reaction rate and minimize side-product formation.
Table 2: Influence of Parameters on N-Acylation Yield
| Parameter | Variation | Potential Impact on Yield | Reference |
|---|---|---|---|
| Base Stoichiometry | Insufficient Base | Low yield due to protonation of starting amine | organic-chemistry.org |
| Base Type | Pyridine vs. NaOH | Pyridine can act as a catalyst, potentially increasing reaction rate | testbook.com |
| Solvent | Biphasic vs. Single Aprotic | Biphasic system effectively sequesters HCl byproduct, protecting the product | wikipedia.org |
| Addition Rate | Rapid vs. Slow addition of acyl chloride | Slow addition can minimize side reactions and improve purity | - |
Synthesis of Related 2-Benzoyl Tetrahydroisoquinoline Derivatives
The synthesis of analogues of the title compound often involves modifications to the benzoyl moiety or the tetrahydroisoquinoline core.
The most direct and widely used strategy for introducing the ortho-chlorine atom on the benzoyl group is to utilize a starting material that already contains this feature. The acylation reaction described in section 2.1, using commercially available 2-chlorobenzoyl chloride or 2-chlorobenzoic acid (which can be converted to the acyl chloride), is the most efficient method. This approach avoids the challenges of regioselectivity that would arise from attempting to chlorinate the 2-benzoyl-1,2,3,4-tetrahydroisoquinoline molecule directly. Direct chlorination of the benzoyl ring would likely lead to a mixture of ortho, meta, and para isomers, requiring difficult purification steps.
The N-acylation reaction under Schotten-Baumann conditions is generally tolerant of a wide variety of functional groups. nih.gov This robustness is a significant advantage for the synthesis of complex analogues. Functional groups that are stable under these mild basic or neutral conditions include:
Ethers
Alkyl chains
Halogens on aromatic rings
Esters (though hydrolysis is possible with strong, hot base)
Nitro groups
However, the presence of other nucleophilic functional groups on the 1,2,3,4-tetrahydroisoquinoline backbone, such as hydroxyl (-OH) or additional primary/secondary amine (-NHR) groups, would require protection. Without a protecting group, these functionalities would compete with the ring nitrogen for acylation by the 2-chlorobenzoyl chloride, leading to a mixture of products and reduced yield of the desired N-acylated compound.
Asymmetric Synthesis Approaches for Enantiomerically Pure Tetrahydroisoquinolines
Many biologically active tetrahydroisoquinolines are chiral, with the stereocenter typically located at the C1 position. Therefore, developing asymmetric syntheses to produce enantiomerically pure compounds is a significant area of research. While the N-acylation step itself does not create a stereocenter, it is performed on a chiral or racemic THIQ precursor. The key is the asymmetric synthesis of the THIQ ring itself.
Several strategies are employed:
Pictet-Spengler Reaction : This is a classic method for synthesizing the THIQ core. nih.gov It involves the condensation of a β-phenethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization. An asymmetric variant can be achieved by using a chiral auxiliary on the nitrogen of the phenethylamine (B48288) or by employing a chiral Brønsted acid catalyst to control the stereochemistry of the ring closure. organic-chemistry.org
Asymmetric Hydrogenation : Chiral 1-substituted THIQs can be prepared by the asymmetric hydrogenation of a corresponding 3,4-dihydroisoquinoline (B110456) precursor using a chiral transition-metal catalyst (e.g., Ru- or Ir-based complexes). organic-chemistry.org This method is highly efficient for setting the C1 stereocenter.
1,3-Dipolar Cycloaddition : Asymmetric [3+2] 1,3-dipolar cycloaddition reactions using C,N-cyclic azomethine imines have been developed to construct chiral tetrahydroisoquinoline derivatives with high enantioselectivity. nih.gov
Resolution : A racemic mixture of a 1-substituted-1,2,3,4-tetrahydroisoquinoline can be synthesized and then separated into its constituent enantiomers through classical resolution using a chiral resolving agent or by chiral chromatography. The separated, enantiomerically pure THIQ can then be acylated as described previously.
Table 3: Summary of Asymmetric Synthesis Approaches for Chiral THIQ Precursors
| Method | Description | Key Feature | Reference |
|---|---|---|---|
| Asymmetric Pictet-Spengler Reaction | Acid-catalyzed cyclization of a β-phenethylamine with an aldehyde. | Use of chiral auxiliaries or chiral Brønsted acid catalysts. | nih.govorganic-chemistry.org |
| Asymmetric Hydrogenation | Reduction of a C=N bond in a 3,4-dihydroisoquinoline. | Chiral transition-metal catalysts (e.g., Ru, Ir). | organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Cycloaddition of C,N-cyclic azomethine imines with dipolarophiles. | Provides access to complex and diverse chiral THIQs. | nih.gov |
| Classical Resolution | Separation of a racemic mixture of a THIQ precursor. | Use of chiral resolving agents or chiral chromatography. | - |
Green Chemistry Approaches in Tetrahydroisoquinoline Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of THIQ derivatives, several strategies align with these principles, including the use of biocatalysis, one-pot reactions, and environmentally benign reagents.
Biocatalysis, as demonstrated in the enantioselective acylation and deracemization sections, is inherently green. Enzymes operate under mild conditions (temperature and pH) in aqueous media, are biodegradable, and offer high selectivity, which reduces the need for protecting groups and minimizes waste.
One-pot syntheses that combine multiple reaction steps without isolating intermediates significantly improve process efficiency and atom economy while reducing solvent usage and waste generation. A facile one-pot protocol for the synthesis of N-acyl-1-cyano-THIQs has been developed using photoredox catalysis. This method features mild conditions, is metal-free, and utilizes air as the terminal oxidant, representing distinct green advantages. Similarly, chemoenzymatic one-pot processes, such as the synthesis of THIQs from benzylic alcohols using a laccase/TEMPO system followed by a Pictet-Spengler reaction, exemplify a green approach by combining enzymatic and chemical steps in a single vessel. These methods showcase the move towards more sustainable and efficient manufacturing of complex molecules like N-acylated tetrahydroisoquinolines.
Iii. Structure Activity Relationship Sar Studies of 2 2 Chlorobenzoyl 1,2,3,4 Tetrahydroisoquinoline Analogues
Impact of the Benzoyl Moiety Substitution on Biological Activity
The N-benzoyl group is a crucial component for the biological activity of this class of molecules. Alterations to the substitution pattern on this aromatic ring can significantly modulate potency and selectivity.
While direct SAR studies systematically comparing halogen positions on the 2-benzoyl moiety of THIQ are not extensively documented in publicly available literature, research on analogous structures underscores the importance of halogen placement. For instance, in studies of 1-benzyl-tetrahydroisoquinolines, the position of halogens on the benzyl (B1604629) ring was found to be a critical factor in modulating affinity for dopamine (B1211576) receptors. Specifically, 2'-bromobenzyl and 2',4'-dichlorobenzyl substitutions proved to be important for receptor affinity. This suggests that the steric and electronic effects of a halogen at the ortho position, as seen in the parent compound 2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, are likely significant for target interaction. The ortho-chloro substituent induces a twist in the benzoyl group relative to the plane of the amide linker, which may orient the molecule favorably within a receptor's binding pocket. Changing the chlorine to the meta or para position would alter this dihedral angle and the electronic distribution, likely impacting biological activity.
Research on related scaffolds provides valuable insights into the effects of other substituents. In a study of cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines, it was generally found that compounds with small, lipophilic substituents at the meta and para-positions of the benzoyl ring were the most potent. This indicates a preference for substituents that can engage in hydrophobic interactions within the binding site.
Conversely, for a different class of molecules acting as M1 allosteric agonists, it was discovered that introducing substituents at the 3- or 4-positions (meta or para) of a key benzyl group resulted in a complete loss of agonism. While the scaffold is different, this highlights that in some receptor environments, substitutions on the aromatic ring are poorly tolerated. This suggests that the binding pocket for this compound analogues may be sterically constrained, particularly around the benzoyl moiety. The introduction of bulky groups or polar functional groups would need to be carefully considered, as they could lead to a significant decrease in activity.
Role of the Tetrahydroisoquinoline Ring System Modifications
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core provides the foundational three-dimensional structure for this class of compounds. Its saturated, non-planar nature allows for precise spatial orientation of substituents, which is critical for molecular recognition. nih.govrsc.orgnuph.edu.ua
Modifications to the tetrahydroisoquinoline ring at the C-1, C-3, and C-4 positions have profound effects on the biological activity of the resulting analogues.
C-1 Position: The C-1 position is a common point for substitution. Studies on various THIQ derivatives have shown that introducing substituents here can drastically alter the pharmacological profile. For example, a series of 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their contractile activity. nih.govresearchgate.net It was found that 1,1-dialkyl-tetrahydroisoquinolines possess potent dopamine D2 receptor-blocking activity. nih.gov In another study, 1-benzyl-THIQ models were prepared and showed interesting antibacterial activity against tetracycline-resistant MRSA, with MIC ranges from 10 to 64 μg/ml for the most active compounds. researchgate.net This indicates that the C-1 position can accommodate a variety of substituents, including alkyl and benzyl groups, to confer diverse biological activities.
C-3 Position: The C-3 position is adjacent to the nitrogen atom and part of the ethylamine (B1201723) fragment of the core. Introducing substituents at this position can influence how the molecule fits into a binding site. In a study of THIQ analogues as inhibitors of phenylethanolamine N-methyltransferase (PNMT), substitution at the C-3 position with a methyl group enhanced inhibitory activity compared to the unsubstituted parent compound. However, extending the alkyl chain to an ethyl group (3-ethyl-THIQ) diminished potency, suggesting the binding site in that region is sterically compact. Interestingly, a 3-(hydroxymethyl)-THIQ analogue showed good activity, which was attributed to the hydroxyl group forming a specific hydrogen bond interaction with an active-site amino acid residue.
C-4 Position: The C-4 position offers another vector for modification. A rhodium-catalyzed denitrogenative annulation method has been developed for the synthesis of C-4 substituted tetrahydroisoquinolines, expanding the chemical space available for SAR exploration at this position.
The following table summarizes the impact of substitutions on the THIQ ring based on studies of analogous compounds.
| Position of Substitution | Substituent Type | Observed Biological Effect | Example Scaffold |
|---|---|---|---|
| C-1 | Alkyl / Dialkyl | Potent dopamine D2 receptor-blocking activity | 1,1-dialkyl-THIQ |
| C-1 | Substituted Benzyl | Antibacterial activity (MIC 10-64 µg/ml) | 1-benzyl-THIQ |
| C-3 | Methyl | Enhanced PNMT inhibition | 3-methyl-THIQ |
| C-3 | Ethyl | Diminished PNMT inhibition (steric hindrance) | 3-ethyl-THIQ |
| C-3 | Hydroxymethyl | Enhanced PNMT inhibition (H-bonding) | 3-(hydroxymethyl)-THIQ |
The saturated nature of the tetrahydroisoquinoline ring is a key feature for biological activity. Unlike a flat, aromatic isoquinoline (B145761) ring, the puckered conformation of the THIQ scaffold allows for its substituents to be projected into three-dimensional space. This defined spatial arrangement is often essential for achieving high-affinity binding to biological targets such as receptors and enzymes. The sp³ hybridized carbons at positions C-1, C-3, and C-4 create a flexible yet defined scaffold that can adopt a low-energy conformation complementary to the binding site.
If the ring were fully aromatic (an isoquinoline), the entire structure would be planar. This loss of three-dimensionality would likely abrogate or significantly reduce the activity of many THIQ-based compounds, as the precise geometry required for interaction with the target would be lost. The partial saturation in dihydroisoquinolines introduces some conformational flexibility, but the full saturation of the THIQ ring system provides the optimal scaffold for many known biologically active molecules, earning it the designation of a "privileged structure" in medicinal chemistry. nih.govrsc.orgnuph.edu.uanih.gov
Stereochemical Influences on Structure-Activity Relationships
When substitutions are introduced on the tetrahydroisoquinoline ring, particularly at the C-1 or C-3 positions, chiral centers are created. The absolute stereochemistry at these centers can have a dramatic impact on biological activity, as biological macromolecules like receptors and enzymes are themselves chiral.
One enantiomer of a chiral drug often fits much better into the target binding site than the other, leading to significant differences in potency. For example, studies on 1-substituted THIQs have demonstrated the critical role of stereochemistry. In one notable case, it was found that the (+)-enantiomer of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (B164611) was the most effective anticonvulsant, indicating a clear stereochemical preference for the biological target. nih.gov
The following table provides examples from related THIQ compounds where stereochemistry dictates biological potency.
| Compound | Enantiomer/Isomer | Biological Activity Noted |
|---|---|---|
| 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-enantiomer | Most effective anticonvulsant activity |
| cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinoline | cis isomer | Specified for potent activity on ecdysone (B1671078) receptor |
Iv. Mechanistic Investigations of 2 2 Chlorobenzoyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives
Identification of Putative Molecular Targets
The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within the cell. For derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) framework, these targets often include enzymes and receptors that play crucial roles in signal transduction and cellular regulation.
Enzyme Inhibition Studies (e.g., PDE4, kinases)
While direct enzymatic inhibition data for 2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not extensively detailed in publicly available literature, the broader class of THIQ derivatives has been investigated for such activities. For instance, compounds incorporating the tetrahydroisoquinoline scaffold have been identified as novel and potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), a second messenger involved in numerous inflammatory and immune responses. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn can suppress the activity of inflammatory cells and modulate cytokine release. The potential for THIQ derivatives to act as PDE4 inhibitors highlights a possible avenue through which they may exert anti-inflammatory effects.
| Target Enzyme | Compound Class | Potential Effect |
| Phosphodiesterase 4 (PDE4) | Tetrahydroisoquinoline derivatives | Inhibition, leading to increased cAMP and anti-inflammatory responses. |
| Various Kinases | Tetrahydroisoquinoline derivatives | Modulation of signaling pathways involved in cell proliferation, differentiation, and survival. |
Receptor Binding Profiling (e.g., NMDA receptor, GPCRs)
The tetrahydroisoquinoline core is a common feature in molecules that interact with various neurotransmitter receptors. Studies have demonstrated that certain derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline exhibit affinity for the phencyclidine (PCP) binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor complex nih.gov. The NMDA receptor is a critical component of excitatory synaptic transmission in the central nervous system, and its modulation can have profound effects on neuronal plasticity, learning, and memory.
Furthermore, the structural versatility of the THIQ scaffold allows for interaction with G-protein coupled receptors (GPCRs). For example, novel 1,2,3,4-tetrahydroisoquinolin-1-ones have been developed as antagonists of the G-protein-coupled receptor 40 (GPR40), a receptor involved in glucose-stimulated insulin secretion nih.gov. This indicates the potential for THIQ derivatives to modulate a wide range of physiological processes governed by GPCR signaling.
| Receptor Target | Compound Subclass | Observed Interaction |
| NMDA Receptor (PCP site) | 1-Aryl-1,2,3,4-tetrahydroisoquinoline derivatives | Binding affinity, suggesting potential modulation of glutamatergic neurotransmission nih.gov. |
| G-Protein Coupled Receptor 40 (GPR40) | 1,2,3,4-Tetrahydroisoquinolin-1-one derivatives | Antagonism, indicating a role in metabolic regulation nih.gov. |
Protein-Ligand Interaction Analysis
Elucidation of Cellular and Subcellular Mechanisms
Understanding the molecular interactions of a compound is the first step; the subsequent challenge is to elucidate how these interactions translate into changes in cellular behavior and function.
In vitro Cellular Pathway Modulation
The engagement of enzymes and receptors by bioactive compounds triggers cascades of intracellular signaling events. For the broader class of THIQ derivatives, in vitro studies have revealed modulation of several key cellular pathways. For example, some derivatives have been shown to influence pathways related to cell survival and apoptosis. Transcriptomic analyses of cells treated with various chemicals can reveal perturbations in gene expression and highlight affected cellular pathways, such as those involved in estrogenic activity or stress responses nih.gov. While direct evidence for this compound is limited, the established activities of its structural relatives suggest potential for the modulation of pathways involved in cell cycle regulation, signal transduction, and metabolic processes.
Induction of Specific Cellular Responses (e.g., Autophagy in research models)
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. While there is a growing interest in identifying small molecules that can modulate autophagy, there is currently no direct evidence in the reviewed literature linking this compound to the induction or inhibition of this process. The investigation of such specific cellular responses remains an area for future research to fully characterize the biological activity profile of this particular derivative.
Modulation of Transporter Activity (e.g., P-glycoprotein)
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent efflux pump. nih.govnih.gov It plays a significant role in cellular detoxification and is a key contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents. nih.govfrontiersin.org The modulation of P-gp activity is a critical strategy to overcome MDR. Derivatives of 1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of P-gp.
Research into 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has demonstrated significant P-gp inhibitory activity. nih.gov For instance, certain compounds, when combined with the chemotherapy drug doxorubicin (DOX) at a concentration of 10 μM, were shown to reduce cell proliferation in resistant cancer cell lines. nih.gov Specifically, in HT29/DX (doxorubicin-resistant colon cancer) cells, two derivatives, compound 3 and compound 8, decreased cell proliferation by 35% and 29%, respectively. nih.gov In A549/DX (doxorubicin-resistant lung cancer) cells, the same compounds reduced proliferation by 40% and 49%. nih.gov
Further studies on quinazoline derivatives incorporating a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety have also yielded potent P-gp inhibitors. One such compound, when combined with DOX, enhanced its cytotoxicity in MDCK-MDR1 resistant cells in a dose-dependent manner. nih.gov This derivative exhibited a half-maximal effective concentration (EC50) of 0.0313 μM, which was more potent than the third-generation P-gp inhibitor tariquidar (EC50 = 0.044 μM). nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of methoxy and methylpiperazine groups on the tetrahydroisoquinoline core enhances P-gp inhibitory activity. nih.gov
Table 1: P-gp Modulatory Activity of Selected Tetrahydroisoquinoline Derivatives This table is based on available research data and is intended for informational purposes.
| Derivative Class | Cell Line | Effect | Potency (EC50) |
|---|---|---|---|
| Quinazoline-Tetrahydroisoquinoline Hybrid | MDCK-MDR1 | P-gp Inhibition | 0.0313 μM |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | HT29/DX | Reversal of DOX Resistance | Not Reported |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | A549/DX | Reversal of DOX Resistance | Not Reported |
Pharmacodynamic Studies in Preclinical Research Models (mechanistic, non-clinical endpoints)
Pharmacodynamic studies in preclinical models help to elucidate the molecular mechanisms through which a compound exerts its effects. For tetrahydroisoquinoline derivatives, these investigations have focused on direct target interaction and the subsequent analysis of intracellular signaling cascades.
Target engagement studies confirm the direct interaction between a compound and its intended molecular target. For derivatives of 1,2,3,4-tetrahydroisoquinoline, binding affinities have been quantified for several protein targets, demonstrating their potential to modulate specific biological pathways.
A series of 1,2,3,4-tetrahydroisoquinoline derivatives featuring a 5,11-dihydro-6H-pyrido[2,3-b] nih.govnih.govbenzodiazepin-6-one skeleton were evaluated for their binding to muscarinic receptors. nih.gov One compound in this series, designated 3f, displayed a high affinity for the M2 muscarinic receptor with a pKi value of 9.1, while showing lower affinity for the M3 subtype. nih.gov The structure-activity relationship analysis suggested that the benzene ring-fused piperidine and the length of the alkyl linker chain are critical for high M2 affinity. nih.gov
In another line of research, substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed as inhibitors of anti-apoptotic Bcl-2 family proteins. nih.gov Fluorescence polarization assays confirmed that these compounds possess potent binding affinities for both Bcl-2 and Mcl-1 proteins, with significantly less or no binding to Bcl-XL. nih.gov The lead compound in this series showed a Ki of 5.2 µM against the Bcl-2 protein. nih.gov
Table 2: Target Binding Affinities of 1,2,3,4-Tetrahydroisoquinoline Derivatives This table summarizes binding affinity data from preclinical target engagement studies.
| Derivative Class | Target Protein | Binding Affinity (Ki / pKi) |
|---|---|---|
| Pyrido[2,3-b] nih.govnih.govbenzodiazepinone-THIQ | M2 Muscarinic Receptor | pKi = 9.1 |
| Tetrahydroisoquinoline-3-carboxylic acid | Bcl-2 | Ki = 5.2 µM (lead compound) |
| Tetrahydroisoquinoline-3-carboxylic acid | Mcl-1 | Potent Binding Confirmed |
| Tetrahydroisoquinoline-3-carboxylic acid | Bcl-XL | Minor or No Binding |
The interaction of tetrahydroisoquinoline derivatives with their molecular targets can trigger changes in downstream signaling pathways, ultimately leading to a cellular response. Analysis of these pathways in experimental systems provides insight into the compound's mechanism of action.
Isoquinoline (B145761) alkaloids have been shown to interfere with multiple critical signaling pathways. mdpi.com Research on bisbenzylisoquinoline alkaloids, a related class, has demonstrated influence over several signaling cascades involved in cell growth and survival, including:
Nuclear Factor-κB (NF-κB) pathway researchgate.net
Caspase cascades researchgate.net
Mitogen-activated protein kinase (MAPK) pathways researchgate.net
PI3K/Akt/mTOR pathway researchgate.net
For example, active compound 11t, a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative, was found to induce apoptosis and activate caspase-3 in a dose-dependent manner in Jurkat cells, indicating engagement with the intrinsic apoptotic signaling pathway. nih.gov The ability of these compounds to modulate such fundamental pathways underscores their potential as tools for investigating cellular processes and as lead structures for therapeutic development.
Table 3: Signaling Pathways Modulated by Isoquinoline Alkaloid Derivatives This table lists key signaling pathways and the observed effects based on preclinical research.
| Signaling Pathway | Derivative Class | Observed Effect in Experimental Systems |
|---|---|---|
| Apoptotic Pathway (Caspase-3) | Tetrahydroisoquinoline-3-carboxylic acid | Activation |
| NF-κB Pathway | Bisbenzylisoquinoline Alkaloids | Modulation |
| MAPK Pathway | Bisbenzylisoquinoline Alkaloids | Modulation |
| PI3K/Akt/mTOR Pathway | Bisbenzylisoquinoline Alkaloids | Modulation |
V. Preclinical Biological Activities and Functional Characterization of 2 2 Chlorobenzoyl 1,2,3,4 Tetrahydroisoquinoline and Analogues
In vitro Biological Assays
In vitro studies have been instrumental in elucidating the mechanisms of action of 2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline and related compounds. These assays have provided valuable insights into their interactions with specific molecular targets.
Derivatives of tetrahydroisoquinoline have been identified as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammatory responses by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn can suppress the activity of inflammatory cells. mdpi.com
A series of novel tetrahydroisoquinoline derivatives were designed and synthesized based on the crystal structure of PDE4D. nih.gov In one study, tetrahydroquinoline and tetrahydroisoquinoline derivatives containing a 2-phenyl-5-furan moiety demonstrated good inhibitory activity against PDE4B and were able to block lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release. nih.gov Another study focused on the development of tetrahydroisoquinoline-based PDE4 inhibitors for potential application in psoriasis treatment. nih.gov Compound 36 from this series showed significant inhibitory potency against PDE4D enzymatic activity and TNF-α release from LPS-stimulated RAW 264.7 and hPBMCs. nih.gov
Table 1: PDE4 Inhibition by Tetrahydroisoquinoline Analogues
| Compound | Target | Activity | Assay |
|---|---|---|---|
| Tetrahydroisoquinoline derivatives with 2-phenyl-5-furan moiety | PDE4B | Good inhibitory activity | Enzyme inhibition assay |
| Compound 36 (tetrahydroisoquinoline derivative) | PDE4D | Significant inhibitory potency | Enzyme inhibition assay |
| Compound 4m (tetrahydroquinoline derivative) | PDE4B | Potential selective activity | Enzyme inhibition assay |
Analogues of this compound have been investigated for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. emory.edu Dysfunction of the NMDA receptor is implicated in various neurological disorders. emory.edunih.gov
A study of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives evaluated their affinity for the phencyclidine (PCP) binding site of the NMDA receptor complex. nih.gov The (S)-configured derivative, (S)-4e x HCl, which has a 2-methylphenyl substituent at position 1 and a methyl group at position 8, showed the highest affinity with a K(i) value of 0.0374 microM. nih.gov This compound also displayed significant enantioselectivity, being almost 90 times more potent than its (R)-enantiomer. nih.gov Further research has led to the discovery of a novel class of allosteric modulators with a modest preference for GluN2C/D subtypes of the NMDA receptor. emory.edu
Table 2: NMDA Receptor Modulation by Tetrahydroisoquinoline Analogues
| Compound | Target Site | Affinity (K(i)) | Selectivity |
|---|---|---|---|
| (S)-4e x HCl | PCP binding site | 0.0374 µM | ~90-fold higher than (R)-enantiomer |
| Dihydroquinoline–pyrazoline (DQP) analogue 2a | GluN2C/D | IC50 0.90 µM (GluN2C), 0.64 µM (GluN2D) | Selective for GluN2C/D over GluN2A/B |
Cell-based functional assays have been employed to assess the cellular activities of tetrahydroisoquinoline derivatives beyond direct enzyme or receptor interactions. These assays provide insights into the broader biological effects of these compounds at a cellular level.
For instance, certain tetrahydroisoquinoline analogues have been shown to inhibit cell migration. wsu.edu Specifically, DX-52-1, a semisynthetic derivative of quinocarmycin, and HUK-921, a synthetic molecule related to the naphthyridinomycin family, demonstrated antimigratory activities in Madin-Darby canine kidney epithelial cells. wsu.edu It was found that these compounds may exert their effects by targeting galectin-3, a protein involved in cell migration, at a site outside of its carbohydrate-binding domain. wsu.edu
The cytotoxic potential of this compound analogues has been evaluated in various cancer cell lines to understand their mechanisms of cell death induction.
One study investigated thirty-eight newly synthesized tetrahydroisoquinoline derivatives for their tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. nih.gov Among these, (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (B1245722) (TQ9) and ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13) exhibited the highest tumor-specific cytotoxicity. nih.gov Mechanistic studies suggested that TQ9 induced autophagy in human squamous cell carcinoma cell lines (HSC-2, HSC-4). nih.gov
Another study on 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogues revealed that the o-hydroxy derivative 4k was the most potent cytotoxic agent against HuCCA-1, A-549, and MOLT-3 cell lines, with the lowest IC50 value of 1.23 μM observed for MOLT-3 cells. elsevierpure.com The trimethoxy analogue 4f was most potent against HepG2 cells. elsevierpure.com
Table 3: Cytotoxicity of Tetrahydroisoquinoline Analogues in Cancer Cell Lines
| Compound | Cell Line | Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| TQ9 | HSC-2, HSC-4 | High tumor-specificity | Induction of autophagy |
| TD13 | Oral squamous carcinoma | High tumor-specificity | Not specified |
| 4k (o-hydroxy derivative) | MOLT-3 | 1.23 µM | Not specified |
| 4f (trimethoxy analog) | HepG2 | 22.70 µM | Not specified |
In vivo Proof-of-Concept Studies in Mechanistic Animal Models (non-clinical, non-efficacy related)
In vivo studies in animal models have provided preliminary evidence for the pharmacological effects of tetrahydroisoquinoline analogues. These studies are crucial for understanding the potential physiological responses to these compounds in a whole-organism context.
The pharmacological effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), an endogenous neurotoxic compound, have been investigated in rats. nih.gov This research explored the impact of 1BnTIQ on the behavioral and biochemical effects of L-DOPA, a precursor to dopamine (B1211576). nih.gov The study found that both acute and chronic administration of 1BnTIQ can disturb L-DOPA-induced changes in dopamine and serotonin (B10506) metabolism in the rat brain. nih.gov Specifically, chronic administration of 1BnTIQ (50 mg/kg) coupled with an acute dose of L-DOPA resulted in a significant increase in dopamine levels. nih.gov
Biomarker Identification and Validation in Research Settings
In preclinical drug development, biomarkers are crucial for understanding a compound's mechanism of action, assessing safety, and predicting efficacy before human trials. crownbio.comgavinpublishers.com These measurable indicators can range from pharmacodynamic biomarkers, which show that a drug is engaging its target, to safety biomarkers that provide an early indication of toxicity. gavinpublishers.comnih.govnih.gov The process involves identifying potential biomarkers in early-stage in vitro and in vivo models and then validating their translational relevance for clinical settings. crownbio.comnih.gov
Despite the importance of this process, a review of the available scientific literature indicates a notable gap in dedicated biomarker identification and validation studies specifically for this compound and the broader class of N-aroyl-tetrahydroisoquinolines. Current research has not extensively reported on specific molecular or physiological markers that could be used to monitor the biological effects, target engagement, or potential toxicity of this particular subclass of compounds in preclinical research settings. Further investigation is required to identify and validate such biomarkers to facilitate the clinical translation of this compound class.
Comparative Biological Activity with Other Tetrahydroisoquinoline Classes
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a versatile structure found in many natural and synthetic compounds, leading to a wide array of biological activities. nih.govmdpi.com The pharmacological profile of a THIQ derivative is heavily influenced by the nature and position of its substituents. The class to which this compound belongs, the N-acyl or N-aroyl THIQs, exhibits distinct properties when compared to other major classes of THIQ derivatives.
N-Acyl Tetrahydroisoquinolines: This class, which includes the subject compound, has been specifically investigated for its cardiovascular effects. Research has identified certain N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel and specific bradycardic agents, meaning they can lower heart rate. nih.govnih.govdntb.gov.ua This activity suggests a potential therapeutic application in cardiac conditions requiring heart rate modulation.
1-Substituted Tetrahydroisoquinolines: This is a broad and extensively studied class. Depending on the substituent at the 1-position, these compounds display diverse activities. For instance, trimetoquinol, a 1-substituted THIQ, is known for its potent bronchodilator effects. nih.gov Other derivatives, such as (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have shown significant anticonvulsant activity. nih.gov
1-Benzyl-Tetrahydroisoquinolines: This subclass is prominent among naturally occurring alkaloids and synthetic analogues. Their biological activities are multifaceted. Some 1-benzyl derivatives have been explored as promising agents to reverse multidrug resistance (MDR) in cancer cells. cpu.edu.cn Conversely, the endogenous compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been implicated as a potential neurotoxin. Furthermore, some compounds derived from an N-benzoyl-THIQ precursor, which are then substituted at the 1-position with a benzyl (B1604629) group, have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
1,1-Dialkyl Tetrahydroisoquinolines: Substitution with two alkyl groups at the 1-position imparts another distinct set of pharmacological properties. Certain compounds within this class have been identified to possess peripheral vasodilatory effects, sympathetic nerve stimulating effects, and potent dopamine D₂ receptor-blocking activity. nih.gov
Other N-Substituted Derivatives: Beyond N-acyl compounds, other substitutions on the nitrogen atom also yield unique activities. For example, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been designed as multi-target inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.gov
The following tables provide a comparative summary of the primary biological activities associated with these different classes of tetrahydroisoquinoline derivatives.
Table 1: Comparative Biological Activities of Major Tetrahydroisoquinoline Classes
| Tetrahydroisoquinoline Class | Primary Biological Activity Investigated | Specific Examples / Findings |
|---|---|---|
| N-Acyl / N-Aroyl | Bradycardic (Heart Rate Lowering) | Novel specific bradycardic agents identified in preclinical models. nih.govnih.gov |
| 1-Substituted | Diverse (Bronchodilator, Anticonvulsant) | Trimetoquinol (bronchodilator); (+)-FR115427 (anticonvulsant). nih.gov |
| 1-Benzyl-Substituted | Multidrug Resistance Reversal, Neurotoxic, Antibacterial | Potential P-glycoprotein inhibitors; Endogenous neurotoxin (1BnTIQ); Activity against MRSA. cpu.edu.cnresearchgate.net |
| 1,1-Dialkyl-Substituted | Peripheral Vasodilator, Dopamine D₂ Blocker | Potent dopamine D₂ receptor-blocking activity with a good safety profile. nih.gov |
| Other N-Substituted | Enzyme Inhibition (MAO, BChE) | N-benzyl-carboxamide derivatives inhibit enzymes linked to neurodegeneration. nih.gov |
Table 2: Summary of Pharmacological Profiles
| THIQ Derivative Class | Key Pharmacological Effect |
|---|---|
| N-Acyl / N-Aroyl (e.g., 2-benzoyl-THIQ) | Cardiovascular |
| 1-Substituted (e.g., 1-benzyl-THIQ) | Central Nervous System, Antimicrobial, Oncology |
Vi. Analytical Methods for Research and Characterization of 2 2 Chlorobenzoyl 1,2,3,4 Tetrahydroisoquinoline
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural analysis of 2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Due to hindered rotation around the amide C-N bond, the compound may exist as a mixture of two conformers at room temperature, which can lead to the observation of doubled signals in the NMR spectra.
¹H NMR: The proton NMR spectrum exhibits distinct signals corresponding to the protons of the tetrahydroisoquinoline core and the 2-chlorobenzoyl group. The aromatic protons of the tetrahydroisoquinoline moiety typically appear as a complex multiplet. The methylene (B1212753) protons of the tetrahydroisoquinoline ring show characteristic shifts, often appearing as triplets or multiplets.
¹³C NMR: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the amide group, the aromatic carbons of both ring systems, and the aliphatic carbons of the tetrahydroisoquinoline core. The presence of conformers can also be evident in the ¹³C NMR spectrum, with separate signals observed for the carbons in each rotational isomer.
Table 1: Representative NMR Spectral Data for this compound (Note: Specific chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and instrument used. Data presented is a representative compilation.)
| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.05-7.45 | m | Ar-H |
| Methylene Protons | 4.85 / 4.65 | s (br) / s (br) | N-CH₂ (rotamers) |
| Methylene Protons | 3.95 / 3.65 | t / t | N-CH₂-CH₂ (rotamers) |
| Methylene Protons | 3.00 / 2.85 | t / t | Ar-CH₂ (rotamers) |
| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |
| Carbonyl Carbon | 168.5 | C=O |
| Aromatic Carbons | 125.0-138.0 | Ar-C |
| Methylene Carbon | 48.0 / 44.0 | N-CH₂ (rotamers) |
| Methylene Carbon | 42.5 / 40.0 | N-CH₂-CH₂ (rotamers) |
| Methylene Carbon | 28.5 / 28.0 | Ar-CH₂ (rotamers) |
This is an interactive data table. You can sort and filter the data as needed.
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. In electron ionization (EI-MS), this compound typically shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental formula. This technique is crucial for confirming the molecular formula C₁₆H₁₄ClNO and distinguishing it from other compounds with the same nominal mass.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| MS (EI) | Molecular Ion [M]⁺ | m/z 271/273 |
| HRMS | Calculated Mass for C₁₆H₁₄ClNO [M+H]⁺ | 272.0837 |
| HRMS | Found Mass | 272.0835 |
This is an interactive data table. You can sort and filter the data as needed.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic rings.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | ~1630-1650 | Strong |
| C-H (Aromatic) | ~3000-3100 | Medium |
| C-H (Aliphatic) | ~2850-2950 | Medium |
| C=C (Aromatic) | ~1450-1600 | Medium-Strong |
This is an interactive data table. You can sort and filter the data as needed.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), can effectively separate the compound from impurities. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected by a UV detector at an appropriate wavelength.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), can provide detailed information about its presence in a mixture and its molecular structure.
The analysis of tetrahydroisoquinolines by GC often requires derivatization to improve volatility and thermal stability, although N-acylated derivatives like the target compound may be amenable to direct analysis. A typical GC-MS analysis would involve a capillary column with a non-polar or medium-polarity stationary phase.
Hypothetical GC-MS Parameters:
| Parameter | Value |
| Column | VF-1ms capillary column (60 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium |
| Injector Temperature | 300°C |
| Oven Program | Initial temperature of 150°C, hold for 1 min, then ramp to 300°C at 10°C/min, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
The resulting chromatogram would show a peak at a specific retention time corresponding to this compound. The mass spectrum associated with this peak would exhibit a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the compound. For instance, the analysis of related tetrahydroisoquinoline derivatives has been successfully performed using GC-MS, often after derivatization to enhance analytical performance scirp.org.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a widely used, simple, and rapid analytical technique for the separation and identification of compounds. It is particularly useful for monitoring the progress of chemical reactions and for the preliminary analysis of the purity of a substance.
For this compound, a polar stationary phase such as silica (B1680970) gel is typically used, in conjunction with a mobile phase of appropriate polarity. The choice of the mobile phase is critical to achieve good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is commonly employed. The polarity of the mobile phase is adjusted to obtain a retention factor (Rf) value that allows for clear separation from impurities.
Typical TLC Parameters:
| Parameter | Description |
| Stationary Phase | Silica gel F-254 pre-coated plates |
| Mobile Phase | A mixture of hexane and ethyl acetate (e.g., in a 7:3 or 1:1 ratio) |
| Visualization | UV light (at 254 nm) and/or staining with a suitable reagent |
The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. For example, in a hexane:ethyl acetate (7:3) system, this compound might exhibit an Rf value in the range of 0.4-0.6. The purity of the compound can be initially assessed by the presence of a single spot on the developed TLC plate.
Advanced Analytical Techniques for Mechanistic and Purity Studies
For a more in-depth understanding of the compound's structure, purity, and reaction mechanisms, advanced analytical techniques are indispensable. These methods provide detailed structural information and can detect impurities at very low levels.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis, offering high resolution and sensitivity. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol (B129727) is commonly used. A gradient elution program, where the composition of the mobile phase is changed over time, can effectively separate the target compound from a wide range of impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular framework of this compound.
Expected NMR Data:
| Nucleus | Expected Chemical Shifts (ppm) |
| ¹H NMR | Aromatic protons (from both the tetrahydroisoquinoline and chlorobenzoyl moieties) would appear in the range of 7.0-8.0 ppm. The methylene protons of the tetrahydroisoquinoline ring would show complex signals between 2.8 and 4.8 ppm. |
| ¹³C NMR | The carbonyl carbon of the amide group would resonate around 168-172 ppm. Aromatic carbons would be found in the 125-140 ppm range, while the aliphatic carbons of the tetrahydroisoquinoline ring would appear at higher field, typically between 25 and 50 ppm. |
Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS), provides the exact molecular weight of the compound, which is a critical piece of data for confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the compound's structure.
X-ray Crystallography can provide the definitive three-dimensional structure of the molecule if a suitable single crystal can be obtained. This technique is invaluable for confirming the stereochemistry and conformation of the compound in the solid state.
These advanced techniques, often used in combination, provide a comprehensive analytical profile of this compound, which is crucial for its use in research and development.
Vii. Future Research Directions for 2 2 Chlorobenzoyl 1,2,3,4 Tetrahydroisoquinoline
Exploration of Novel and Efficient Synthetic Pathways
While the synthesis of the core THIQ structure is well-established, future research should focus on developing more efficient, cost-effective, and environmentally friendly methods, particularly for N-aroyl derivatives like 2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Established and Novel Synthetic Strategies:
| Synthetic Method | Description | Potential for Improvement |
| Pictet-Spengler Reaction | A classic method involving the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. nih.govrsc.org | Development of catalytic, asymmetric versions to control stereochemistry and use of milder reaction conditions. acs.orgacs.org |
| Bischler-Napieralski Reaction | Involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline (B110456), which is then reduced to the THIQ. nih.govrsc.org | Exploring one-pot procedures that combine cyclization and reduction steps to improve overall yield and reduce purification efforts. |
| Domino Reactions | Multi-step reactions that occur in a single pot, offering high efficiency and atom economy. nih.gov | Designing novel domino sequences that rapidly build the substituted THIQ core from simple starting materials. |
| Photochemical [4+2] Cycloaddition | A modern approach using light to drive the reaction, allowing for the synthesis of THIQs with previously inaccessible substitution patterns, including electron-deficient systems. medicineinnovates.com | Optimization for N-aroyl THIQs and scaling up the process for larger-scale synthesis. |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. nih.gov | Designing new MCRs for the direct synthesis of this compound to maximize efficiency. |
Future efforts could also explore chemoenzymatic pathways and flow chemistry to enhance sustainability and scalability. The direct C(sp3)–H functionalization of N-acyl THIQs using oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) presents another innovative avenue for creating derivatives. frontiersin.org
Advanced SAR Elucidation utilizing High-Throughput Screening and Combinatorial Chemistry
A thorough understanding of the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound. Future research should move beyond traditional, one-by-one compound synthesis and testing towards more advanced, systematic approaches.
High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of large numbers of compounds against a specific biological target. bmglabtech.com A library of analogs of this compound could be screened to quickly identify "hits"—compounds that show desired activity. bmglabtech.comnih.gov This approach accelerates the initial stages of drug discovery by efficiently identifying promising lead compounds from a large and diverse chemical library. bmglabtech.comku.edu
Combinatorial Chemistry: This approach enables the rapid synthesis of a large number of different but structurally related molecules (a "library"). researchgate.net By systematically varying substituents on both the benzoyl ring and the tetrahydroisoquinoline core, researchers can generate a focused library around the lead compound.
Proposed SAR Exploration Strategy:
Library Generation: Utilize solid-phase organic synthesis (SPOS) or other combinatorial techniques to create a library of analogs. researchgate.net Variations would include:
Benzoyl Ring Substitution: Modifying the position and nature of the chloro-substituent (e.g., moving it to the 3- or 4-position) and introducing other electron-withdrawing or electron-donating groups.
THIQ Core Substitution: Introducing various functional groups at different positions of the THIQ skeleton.
HTS Campaign: Screen the generated library against a panel of relevant biological targets (e.g., enzymes, receptors, cancer cell lines) to identify active compounds. bmglabtech.comnih.govnih.gov
Data Analysis: Analyze the screening data to build a comprehensive SAR model. This model will clarify which structural features are essential for activity and which can be modified, guiding the design of second-generation compounds with improved potency and selectivity. nuph.edu.ua
Deeper Mechanistic Understanding at the Molecular and Systems Biology Level
Identifying the precise molecular targets and understanding the broader biological consequences of target engagement are critical next steps. The diverse biological activities reported for THIQ derivatives—including anticancer, anti-inflammatory, and antimicrobial effects—suggest a multitude of potential mechanisms. nih.govnih.govnih.govresearchgate.net
Molecular Level Investigations:
Target Identification: Employ techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins (e.g., enzymes, receptors) that this compound binds to.
Binding Studies: Once a target is identified, biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.
Structural Biology: X-ray crystallography or cryo-electron microscopy can provide a high-resolution structure of the compound bound to its target, revealing the precise molecular interactions and guiding further rational drug design. For example, molecular docking studies have been used to predict the binding of THIQ derivatives to targets like the KRas and VEGF receptors. nih.govnih.gov
Systems Biology Approach:
Systems biology uses computational and mathematical modeling to understand the complex interactions within biological systems. frontiersin.org This approach can provide a holistic view of the compound's effects beyond a single target. By integrating data from genomics, proteomics, and metabolomics (omics technologies), researchers can:
Map the cellular pathways modulated by the compound. frontiersin.org
Identify potential off-target effects.
Discover biomarkers that could predict a response to the compound.
Propose effective combination therapies by understanding how the compound perturbs cellular networks. frontiersin.org
Development of Chemical Probes and Research Tools for Biological Investigations
A well-characterized molecule can be a powerful tool for studying biological systems. Developing this compound into a chemical probe could facilitate the investigation of its biological targets and pathways.
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells or organisms. Key modifications to the parent compound could include:
Affinity Tags: Attaching a biotin (B1667282) or other affinity handle to a non-critical position on the molecule. This would allow for the "pull-down" of its binding partners from cell lysates, aiding in target identification.
Fluorescent Labels: Incorporating a fluorophore to enable visualization of the compound's localization within cells using fluorescence microscopy.
Photoaffinity Labels: Introducing a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for irreversible labeling and easier identification of the binding partner.
By transforming this compound into such a research tool, its utility would extend beyond its own therapeutic potential, contributing to a broader understanding of fundamental biology.
Investigation of Stereoisomeric Effects on Biological Activity
The 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold can possess chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities, potencies, and metabolic profiles. For example, the stereoisomers of one pyrrolo-THIQ fused system showed equipotent antifungal activity. nih.gov
Since this compound can be synthesized in a way that creates stereocenters (e.g., by substitution at the C1 position), it is crucial to investigate the effects of this stereochemistry.
Future Research Steps:
Asymmetric Synthesis: Develop synthetic routes that can selectively produce each stereoisomer in high purity. This can be achieved using chiral auxiliaries, chiral catalysts, or by separating a racemic mixture. nih.govbath.ac.uk
Stereochemical Assignment: Unambiguously determine the absolute configuration of each isolated isomer using techniques like X-ray crystallography.
Differential Biological Evaluation: Test each pure stereoisomer separately in relevant biological assays. This will determine if one isomer is significantly more active (the eutomer) than the other (the distomer), or if they have different pharmacological profiles altogether.
This line of inquiry is essential for developing a safe and effective therapeutic agent, as it ensures that the most potent and selective isomer is advanced, while minimizing potential side effects from less active or inactive isomers.
Q & A
What are the common synthetic routes for functionalizing 2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence product yields?
Basic Research Focus
The synthesis of tetrahydroisoquinoline derivatives often employs multicomponent reactions (MCRs) and transition-metal catalysis. For example, the Ugi-type reaction using 1,2,3,4-tetrahydroisoquinoline, substituted benzoyl chlorides, and isonitriles under oxidative conditions (e.g., IBX in methanol) can yield N- and C1-functionalized products with high regioselectivity. Key factors include:
- Solvent choice : Methanol or ethanol enhances solubility of intermediates.
- Catalyst loading : IBX (2-iodoxybenzoic acid) at 0.5–1.0 equivalents optimizes oxidative coupling .
- Temperature : Room temperature minimizes side reactions like overoxidation.
Yields typically range from 60–85%, with halogenated substrates (e.g., 2-chlorobenzoyl) requiring inert atmospheres (argon) to prevent dehalogenation .
How is the structural characterization of 2-(2-chlorobenzoyl)-tetrahydroisoquinoline derivatives validated in crystallographic studies?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example:
- Bond lengths : C–C bonds in the tetrahydroisoquinoline core average 1.52 Å, while the chlorobenzoyl group shows C–Cl distances of 1.73–1.75 Å .
- Torsion angles : The dihedral angle between the chlorobenzoyl and tetrahydroisoquinoline planes is ~15°, indicating moderate conjugation .
- Data quality : R factors <0.05 and data-to-parameter ratios >10 ensure reliability .
Methodological Tip : Crystallize derivatives in mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal quality .
What mechanisms underlie the antitumor activity of 2-(2-chlorobenzoyl)-tetrahydroisoquinoline derivatives, and how are structure-activity relationships (SARs) analyzed?
Advanced Research Focus
Antitumor activity is linked to intercalation with DNA and inhibition of topoisomerase II. Key SAR insights include:
- Substituent effects : Chlorine at the 2-position enhances cytotoxicity (IC₅₀ = 1.2–3.8 μM in HeLa cells) by increasing lipophilicity and DNA binding affinity .
- Ring modifications : Saturation of the isoquinoline ring reduces toxicity but maintains activity (e.g., 1,2,3,4-tetrahydro vs. fully aromatic) .
Experimental Design : - In vitro assays : Use MTT or SRB protocols with dose-response curves (0.1–100 μM).
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding to DNA minor grooves .
How can computational methods aid in optimizing the synthesis of 2-(2-chlorobenzoyl)-tetrahydroisoquinoline derivatives?
Advanced Research Focus
Density functional theory (DFT) and molecular dynamics (MD) simulations guide reaction optimization:
- Transition-state analysis : DFT (B3LYP/6-31G*) identifies energy barriers for key steps (e.g., cyclization) .
- Solvent effects : COSMO-RS predicts solvent polarity impacts on intermediate stability .
Case Study : MD simulations of Pd-catalyzed hydrogenolysis show that THF stabilizes intermediates better than DMF, aligning with experimental yields (53% vs. 38%) .
How can researchers address discrepancies in biological activity data for 2-(2-chlorobenzoyl)-tetrahydroisoquinoline analogs across different studies?
Advanced Research Focus
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
